MFCD18317798

Description

Compounds with MDL identifiers such as MFCD11044885 (CAS 918538-05-3) and MFCD22741544 (CAS 428854-24-4) serve as relevant proxies for this analysis. These compounds typically belong to heterocyclic organic frameworks, such as pyrrolotriazines or pyrazolopyridines, which are common in pharmaceutical and agrochemical research due to their bioactivity and synthetic versatility .

Properties

IUPAC Name |

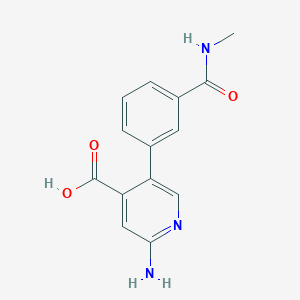

2-amino-5-[3-(methylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c1-16-13(18)9-4-2-3-8(5-9)11-7-17-12(15)6-10(11)14(19)20/h2-7H,1H3,(H2,15,17)(H,16,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUOEFLVZQNSFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50687764 | |

| Record name | 2-Amino-5-[3-(methylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50687764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261979-31-0 | |

| Record name | 2-Amino-5-[3-(methylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50687764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18317798 typically involves a series of well-defined chemical reactions. One common method includes the co-precipitation technique, which is used to synthesize hydrophilic material-modified nanoparticles . This method ensures the stability of the compound in an aqueous phase system for an extended period.

Industrial Production Methods

Industrial production of this compound often involves advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification and purification of the compound . These methods ensure high purity and yield, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

MFCD18317798 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal results.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions may produce reduced derivatives.

Scientific Research Applications

MFCD18317798 has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: The compound is employed in biological assays and as a marker in molecular biology studies.

Medicine: this compound is investigated for its potential therapeutic effects and as a diagnostic tool in medical research.

Industry: It is used in the production of advanced materials and as a component in various industrial processes .

Mechanism of Action

The mechanism of action of MFCD18317798 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in its observed effects .

Comparison with Similar Compounds

Structural Similarities and Differences

MFCD11044885 (CAS 918538-05-3)

- Structure : Pyrrolo[1,2-f][1,2,4]triazine core with chloro substituents.

- Analog Compounds: 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine: Features an isopropyl group, enhancing lipophilicity (Log P: 2.8 vs. 2.5 for MFCD11044885) .

MFCD22741544 (CAS 428854-24-4)

- Structure : Pyrazolo[3,4-b]pyridine with a fluorobenzyl group.

- Analog Compounds :

Table 1: Structural Comparison of Key Compounds

Physicochemical and Bioactivity Profiles

- Solubility: MFCD11044885 exhibits moderate aqueous solubility (0.687 mg/mL), while MFCD22741544 is less soluble due to its larger molecular weight and fluorinated groups . MFCD00039227 (CAS 1533-03-5) shows higher solubility in organic solvents (e.g., methanol) owing to its trifluoromethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.